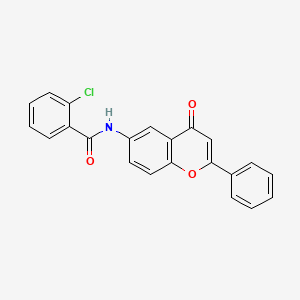

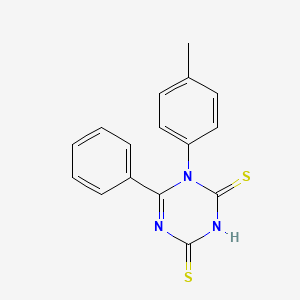

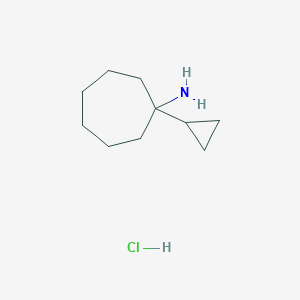

2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide, also known as JNJ-47965567, is a novel and potent small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of a variety of cytokines and growth factors. The inhibition of TYK2 has been shown to have potential therapeutic benefits in a range of autoimmune and inflammatory diseases.

科学的研究の応用

HIV-Integrase Strand Transfer Inhibition

- Synthesis and Enzyme Inhibition: Methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one-6-carboxylates and carboxamides, similar in structure to the compound , have been synthesized and shown to inhibit HIV integrase. These carboxamide analogs demonstrated sub-micromolar enzyme inhibition and were more effective than their ester counterparts (Boros et al., 2006).

Antimicrobial and Antioxidant Activities

- Synthesis and Biological Evaluation: Novel benzothiazole-containing pyrimidine derivatives, synthesized using microwave-assisted methods, exhibited antibacterial and antioxidant activities. They also showed antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).

Synthesis of Heterocyclic Compounds

- Development of New Derivatives: Research into the synthesis of new thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives from N-(2-pyridyl) tetrahydropyrimidine has been conducted. These compounds show promise for further biological applications (Fadda et al., 2013).

Fungicidal Activity

- N-Substituted Carboxamides: Synthesis of novel N-substituted thiazole carboxamides, including those with trifluoromethyl groups, has shown significant fungicidal activity against Pellicularia sasakii (Li Wei, 2012).

Catalytic Behavior in Asymmetric Alkylations

- Imidazo[1,5-a]pyridinium Salts: The synthesis of imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains has been accomplished. These compounds, when used with Pd and Rh complexes, showed significant influence in asymmetric allylic alkylations (Roseblade et al., 2007).

Antihypertensive α-Blocking Agents

- Thiosemicarbazides, Triazoles, and Schiff Bases: The development of these compounds as potential antihypertensive α-blocking agents is notable. Their synthesis involves various reactions, demonstrating good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).

Anticonvulsant Properties

- Enaminones and Hydrogen Bonding: The crystal structures of anticonvulsant enaminones, including a pyridinyl derivative, have been analyzed, revealing insights into their molecular interactions (Kubicki et al., 2000).

Antimycobacterial Activity

- Isosteres of Pyridine and Pyrazinecarboxylic Acids: Synthesized pyridines and pyrazines with substituted isosteres exhibited significant activity against Mycobacterium tuberculosis, offering potential in antimycobacterial therapy (Gezginci et al., 1998).

特性

IUPAC Name |

2-methyl-N-(4-pyridin-2-yloxycyclohexyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-11-18-14(10-22-11)16(20)19-12-5-7-13(8-6-12)21-15-4-2-3-9-17-15/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZRIQTXRPHMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)